

2,6-Dimethyl-4-nitropyridine 1-oxide stability and storage conditions

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Compound of Interest

Compound Name: 2,6-Dimethyl-4-nitropyridine 1-oxide

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An In-depth Technical Guide to the Stability and Storage of **2,6-Dimethyl-4-nitropyridine 1-oxide**

Abstract

This technical guide provides a comprehensive overview of the stability, storage, and handling of **2,6-Dimethyl-4-nitropyridine 1-oxide** (CAS No: 4808-64-4), a key reagent and intermediate in pharmaceutical and chemical research. This document synthesizes information from safety data sheets, peer-reviewed literature, and analytical best practices to offer researchers, scientists, and drug development professionals a reliable resource. Key sections cover the compound's physicochemical properties, detailed stability profile including thermal, photo, and hydrolytic sensitivities, potential degradation pathways, and explicit protocols for long-term storage, safe handling, and stability assessment using modern analytical techniques.

Introduction: Chemical Identity and Significance

2,6-Dimethyl-4-nitropyridine 1-oxide, also known as 4-Nitro-2,6-lutidine N-oxide, is a heterocyclic aromatic compound featuring a pyridine N-oxide core with two methyl substituents and a nitro group. The N-oxide functional group significantly influences the electronic properties of the pyridine ring, making the 4-position susceptible to nucleophilic substitution and activating the molecule for various chemical transformations.^[1] Its structural motifs are of significant interest in medicinal chemistry and organic synthesis.

Given its energetic nitro functionality and the reactive N-oxide group, a thorough understanding of the compound's stability is paramount for ensuring experimental reproducibility, maintaining sample integrity, and guaranteeing laboratory safety. This guide addresses these critical aspects from a field-proven, scientific perspective.

Physicochemical Properties

A summary of the key physicochemical properties of **2,6-Dimethyl-4-nitropyridine 1-oxide** is presented below. These properties are essential for its proper handling and for the design of analytical methods.

Property	Value	Source(s)
CAS Number	4808-64-4	[2]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[2][3]
Molecular Weight	168.15 g/mol	[2][3]
Appearance	Yellow to brown crystals or powder	[4]
Boiling Point	413.8 ± 40.0 °C at 760 mmHg (Predicted)	[2]
LogP	0.37 (Predicted)	[2]
Topological Polar Surface Area (TPSA)	71.3 Å ²	[3]

Chemical Stability Profile

2,6-Dimethyl-4-nitropyridine 1-oxide is a moderately stable compound under controlled conditions but is susceptible to degradation from several environmental factors.

Thermal Stability

The compound is described as stable under normal conditions but poses a significant risk at elevated temperatures.[5][6] The presence of both a nitro group and an N-oxide group makes it an energetic material.

- Hazard: May decompose explosively upon heating, shock, or friction.[5] High temperatures can lead to decomposition that generates poisonous fumes, including nitrogen oxides (NO_x), carbon monoxide (CO), and carbon dioxide (CO₂).[2][6][7]
- Causality: The N-O bond in pyridine N-oxides is a known weak point, with dissociation enthalpies around 60-66 kcal/mol.[8] The presence of the electron-withdrawing nitro group further destabilizes the molecule. Thermal energy can initiate the homolytic cleavage of the N-O bond or trigger intramolecular redox reactions involving the nitro group, leading to rapid and exothermic decomposition.

Photostability

Pyridine N-oxides as a class are known to be photochemically active.[9] Irradiation with UV light can induce complex molecular rearrangements.

- Hazard: Exposure to light, particularly UV wavelengths, can lead to degradation, compromising sample purity and potentially forming unknown, reactive byproducts.
- Causality: Upon absorption of photons, the N-oxide can be promoted to an excited singlet state.[6] This excited state can undergo rearrangement pathways, most notably isomerization to a transient and highly strained oxaziridine intermediate.[6][9] This intermediate can then convert to other products, such as 1,2-oxazepine derivatives, or lead to deoxygenation of the parent molecule.[6][10] The specific photoproducts formed are often dependent on the solvent used.[9]

Hydrolytic and Atmospheric Stability

The compound's stability is compromised by moisture and air.

- Hazard: The material is reported to be hygroscopic and air-sensitive.[6] Absorption of water can lead to degradation and complicates accurate weighing and solution preparation.
- Causality: Hygroscopicity implies a strong affinity for water, which can facilitate hydrolysis, although specific pathways are not well-documented. Sensitivity to air suggests potential oxidative degradation pathways, though these are less defined than thermal or photochemical routes. The primary recommendation is to minimize exposure to both moisture and air.[6][7]

Incompatibilities

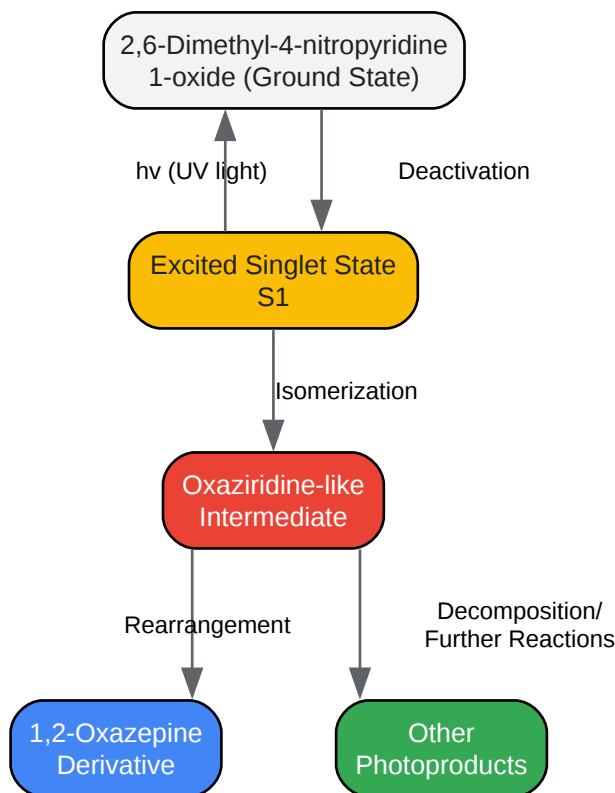
To prevent hazardous reactions, **2,6-Dimethyl-4-nitropyridine 1-oxide** must be stored away from:

- Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[\[2\]](#)[\[7\]](#)
- Strong Acids and Bases: Can catalyze decomposition or other unwanted reactions.[\[6\]](#)[\[7\]](#)
- Reducing Agents: Aromatic nitro compounds can react vigorously with reducing agents.[\[11\]](#)

Potential Degradation Pathways

Understanding the degradation mechanisms is crucial for developing stability-indicating analytical methods. While specific studies on **2,6-Dimethyl-4-nitropyridine 1-oxide** are limited, a primary degradation route can be inferred from extensive research on related pyridine N-oxides.

The photochemical rearrangement pathway is a well-characterized process for this class of compounds.[\[6\]](#)[\[9\]](#) The process is initiated by UV light absorption, leading to the formation of an oxaziridine intermediate, which is a key branching point for further products.



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Caption: Proposed photochemical degradation pathway via an oxaziridine intermediate.

Recommended Storage and Handling Procedures

Adherence to strict storage and handling protocols is essential for user safety and for maintaining the chemical integrity of the compound.

Long-Term Storage

The following conditions are mandatory for ensuring the long-term stability of **2,6-Dimethyl-4-nitropyridine 1-oxide**:

- Temperature: Store in a cool location.[5] While specific temperatures are not always provided, refrigeration (2-8 °C) is a prudent measure.

- Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.[5][6]
- Container: Keep in a tightly sealed, opaque container.[5][6][12]
- Location: The storage area must be dry, well-ventilated, and shaded.[5] It should be a locked cabinet or area designated for hazardous chemicals, away from heat sources and incompatible materials.[5][7]
- Physical Stability: Avoid shock and friction.[5]

Handling and Personal Protective Equipment (PPE)

This compound should only be handled by trained personnel in a controlled laboratory setting.

- Engineering Controls: Use a chemical fume hood to avoid inhalation of dust.[2] Ensure eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
 - Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][5]
 - Respiratory Protection: If dust is generated, use an appropriate particulate respirator.[5]
- General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5][12]

Experimental Protocols for Stability Assessment

The following protocols provide a framework for evaluating the stability of **2,6-Dimethyl-4-nitropyridine 1-oxide**.

Protocol for Thermal Stability Analysis (TGA/DSC)

This protocol uses Simultaneous Thermal Analysis (STA) to determine the onset of thermal decomposition and associated energetic events.[13][14]

- Instrument Calibration: Calibrate the TGA balance and DSC heat flow using appropriate standards (e.g., indium for temperature and enthalpy).
- Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum or ceramic crucible.[\[15\]](#)
- Instrument Setup:
 - Place the sample crucible in the instrument.
 - Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min.[\[16\]](#)
- Data Acquisition:
 - Equilibrate the sample at 30 °C.
 - Heat the sample from 30 °C to 500 °C at a constant rate of 10 °C/min.[\[15\]](#)
 - Continuously record the sample mass (TGA) and differential heat flow (DSC).
- Data Analysis:
 - TGA Curve: Analyze the plot of mass vs. temperature to identify the onset temperature of mass loss, which indicates the beginning of decomposition.
 - DSC Curve: Analyze the plot of heat flow vs. temperature to identify endothermic (e.g., melting) or exothermic (e.g., decomposition) events. Integrate peaks to determine the enthalpy of these transitions.[\[14\]](#)

Protocol for Photostability Testing

This protocol assesses the degradation of the compound when exposed to a controlled light source, simulating exposure during handling or storage.

- Sample Preparation:
 - Prepare a stock solution of **2,6-Dimethyl-4-nitropyridine 1-oxide** in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

- Prepare a "dark control" sample by wrapping a vial of the solution completely in aluminum foil.
- Prepare an "exposed" sample in a clear glass vial.
- Exposure:
 - Place both the control and exposed samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (providing both cool white fluorescent and near-UV lamps).
 - Expose the samples for a defined period (e.g., 24 hours).
- Analysis:
 - After exposure, dilute both the control and exposed samples to a suitable concentration for HPLC analysis.
 - Analyze both samples using the HPLC method described in Protocol 6.3.
- Data Interpretation:
 - Compare the chromatograms of the control and exposed samples.
 - Calculate the percentage degradation by comparing the peak area of the parent compound.
 - Identify any new peaks in the exposed sample, which represent photodegradation products.

Protocol for Purity and Stability Assessment by RP-HPLC

This reverse-phase HPLC method can be used to assess the purity of the compound and quantify its degradation in stability studies. The method is adapted from established procedures for similar polar N-oxide compounds.[\[12\]](#)[\[15\]](#)

- Instrumentation and Conditions:

- HPLC System: A standard HPLC with a UV detector.
- Column: C18 Reverse-Phase Column (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 μ m). Note: Pyridine N-oxides are very polar and may show poor retention. A column with high aqueous stability is recommended. If retention is insufficient, Hydrophilic Interaction Chromatography (HILIC) may be a more suitable alternative.^[15]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by a UV scan.
- Injection Volume: 10 μ L.
- Sample Preparation:
 - Accurately weigh and dissolve the compound in the mobile phase A or acetonitrile to a final concentration of approximately 0.1 mg/mL.
 - Filter the sample through a 0.45 μ m syringe filter before injection.
- Analysis:
 - Inject the sample and record the chromatogram.
 - The purity can be calculated based on the area percent of the main peak. For stability studies, the degradation is quantified by the decrease in the main peak area relative to a control sample.

Conclusion

2,6-Dimethyl-4-nitropyridine 1-oxide is a valuable but sensitive chemical that demands rigorous adherence to proper storage and handling protocols. Its primary liabilities are thermal instability, leading to potential explosive decomposition, and photosensitivity, which can cause significant molecular rearrangement and degradation. Storing the compound in a cool, dark, dry, and inert environment is critical for preserving its integrity. The analytical methods detailed in this guide provide a robust framework for researchers to assess the purity and stability of their materials, ensuring the reliability of experimental outcomes and maintaining a safe laboratory environment.

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